5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazoles and pyrimidines. Its molecular formula is C10H13N5OS, and it has a molecular weight of 251.31 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmaceutical research .
The compound is synthesized through various chemical reactions involving thiadiazole and piperazine derivatives. It has been studied for its biological activities, including its effects on cancer cells and other microbial organisms . The compound's unique structure contributes to its diverse pharmacological properties.
5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be classified as follows:
The synthesis of 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one generally involves the following steps:
The synthesis often utilizes solvents such as ethanol or acetic acid and may involve catalysts like triethylamine to facilitate reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one features:
The compound's structural formula can be represented as follows:
Key data points include:
5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can participate in various chemical reactions:
The reactions are typically carried out under controlled conditions (temperature, pressure) and monitored using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield .
The mechanism of action for 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves interaction with biological targets such as enzymes or receptors:
Experimental studies have shown that derivatives of this compound exhibit varying degrees of biological activity against different cell lines and microbes.
Characterization techniques confirm properties such as melting point and solubility profiles which are crucial for practical applications in pharmaceuticals .
5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several potential applications:
Thiadiazolo[3,2-a]pyrimidin-7-one derivatives represent a pharmaceutically significant chemotype characterized by the fusion of a 1,3,4-thiadiazole ring with a pyrimidinone system. This hybridization creates a π-deficient electron system that facilitates interactions with biological macromolecules through hydrogen bonding, van der Waals forces, and π-stacking. The scaffold's bioisosteric relationship with purine bases enables disruption of nucleotide-dependent processes, particularly in rapidly dividing cells. As documented in recent anticancer evaluations, derivatives exhibit potent growth inhibition against human carcinoma cell lines including breast (MCF-7; GI~50~ 0.74–10.0 μg/mL), colon (HCT116; GI~50~ 3.29 μg/mL), and lung (H460; GI~50~ 10 μg/mL) malignancies [2]. The structure-activity relationship (SAR) studies reveal that cytotoxic potency correlates with specific substituent patterns:
Table 1: Biological Activities of Representative Thiadiazolo-Pyrimidine Hybrids
Compound | Core Structure | Biological Activity | Potency (IC~50~/GI~50~) | Cell Line/Pathogen |
---|---|---|---|---|
Compound 1 | Bis-sulfonamide thiadiazolo-pyrimidine | CA IX/XII inhibition | 23-79 nM | HCT116 colon cancer [2] |
Compound 14 | 6-Amino-5-cyanothiadiazolopyrimidine | Antiproliferative | >reference drugs | MCF-7 breast cancer [2] |
Compound 22 | Cinnamoyl-thiadiazolopyrimidine | Tubulin polymerization inhibition | 0.28 μg/mL | MCF-7/A549 [2] |
Compound 23 | Chlorophenylamino-dihydroxyphenyl derivative | Multitarget anticancer | Not toxic to normals | 8 cancer cell lines [2] |
The molecular mechanism involves dual inhibition of carbonic anhydrases (CA-IX/XII) and tubulin polymerization, validated through enzymatic assays and docking simulations. CA-IX inhibition (K~i~ = 23–79 nM) suppresses hypoxic tumor adaptation, while tubulin binding (IC~50~ = 1.16 μg/mL) disrupts mitotic spindle formation, triggering apoptosis in multidrug-resistant malignancies [2].
Piperazine (C~4~H~10~N~2~) constitutes a privileged pharmacophore in medicinal chemistry, present in >20% of small-molecule drugs approved between 2014–2023. This diazacycloalkane provides:
In kinase inhibitors, piperazine serves as a solubilizing spacer that connects hydrophobic pharmacophores to polar surface-binding elements without compromising membrane permeability. When incorporated at the 2-position of thiadiazolo[3,2-a]pyrimidin-7-ones, the piperazinyl group forms salt bridges with aspartate/glutamate residues in the ATP-binding cleft of protein kinases. This interaction was quantitatively demonstrated in pyrazolo[1,5-a]pyrimidine-based PKIs where piperazine-containing analogues exhibited 3–8 fold improved kinase inhibition (IC~50~) compared to morpholine or piperidine congeners [3]. The proton sponge effect of N-4 substituted piperazines additionally buffers lysosomal pH in cancer cells, enhancing selective cytotoxicity through ion trapping mechanisms.
The strategic integration of thiadiazolopyrimidinone and piperazine scaffolds generates synergistic pharmacological advantages:
Table 2: Comparative Molecular Features of Key Heterocyclic Hybrids
Parameter | Thiadiazolo[3,2-a]pyrimidin-7-one | Pyrazolo[1,5-a]pyrimidine | 1,3,4-Thiadiazole |
---|---|---|---|
Aromaticity | Bicyclic π-deficient | Bicyclic π-excessive | Monocyclic |
pK~a~ (basic) | N-3 (pK~a~ 3.2) | N-1 (pK~a~ 4.8) | N-2 (pK~a~ 2.7) |
LogP (calc) | 1.5–2.8 | 2.1–3.5 | 1.8–3.0 |
Kinase targets | CK2, EGFR, B-Raf | CDK1/2, Pim-1, MEK | FAK, VEGFR, PDGFR |
Cancer cell potency | 0.28–10 μg/mL | 0.15–5 μM | 0.74–10 μg/mL |
The structural uniqueness of 5-methyl-2-(piperazin-1-yl) derivative lies in the unsubstituted N-4 piperazine nitrogen, which serves as a synthetic handle for developing prodrugs or antibody-conjugates. Molecular modeling indicates that the methyl group at C-5 occupies a hydrophobic subpocket in the B-Raf kinase domain (binding energy −9.2 kcal/mol), while the protonated piperazine forms salt bridges with Asp594 and Phe595 residues. This predicted binding mode correlates with the established activity of analogous compounds against melanoma cell lines [2] [3]. The scaffold's synthetic tractability enables rapid generation of libraries for screening against emerging therapeutic targets, particularly undrugged kinases in the CMGC and CAMK groups.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7